(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 16008-59-6
VCID: VC21060924
InChI: InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

CAS No.: 16008-59-6

Cat. No.: VC21060924

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid - 16008-59-6

Specification

CAS No. 16008-59-6
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1
Standard InChI Key SFJCKRJKEWLPTL-MQWKRIRWSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N
SMILES C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator